2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone
Description
The compound 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone features a benzodioxole group linked via a methyl-piperazine moiety to a dihydroxy-methyl-substituted acetophenone core. This structure combines aromatic, hydrogen-bonding (hydroxyl groups), and nitrogen-containing heterocyclic elements, which are commonly associated with bioactive molecules.
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-14-17(24)4-3-16(21(14)26)18(25)12-23-8-6-22(7-9-23)11-15-2-5-19-20(10-15)28-13-27-19/h2-5,10,24,26H,6-9,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLLLIIRUKOZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Piperazine Derivative Synthesis: The piperazine ring is often introduced by reacting the benzodioxole derivative with piperazine in the presence of a suitable base.
Coupling with Ethanone Derivative: The final step involves coupling the piperazine derivative with 2,4-dihydroxy-3-methylphenyl ethanone using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxy-methylphenyl moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the ethanone structure, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodioxole or piperazine derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone exhibit antidepressant properties. The piperazine moiety is often associated with the modulation of serotonin and norepinephrine pathways, which are critical in the treatment of depression .
Neuroprotective Effects
Studies have shown that this compound may possess neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders. The presence of the benzodioxole structure is hypothesized to contribute to its ability to protect neuronal cells from oxidative stress .
Anticancer Properties
Preliminary investigations suggest that derivatives of this compound can induce apoptosis in cancer cells. The mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation .
Case Study 1: Antidepressant Efficacy
A study published in Pharmaceutical Research evaluated the antidepressant effects of similar piperazine derivatives in animal models. Results indicated a significant reduction in depressive-like behaviors when administered at specific dosages, suggesting a promising avenue for future antidepressant development .
Case Study 2: Neuroprotective Mechanisms
In a study focusing on neuroprotection, researchers observed that the compound could significantly reduce neuronal death in models of oxidative stress. This was attributed to its ability to modulate reactive oxygen species production and enhance antioxidant enzyme activity .
Case Study 3: Anticancer Activity
A research article highlighted the synthesis of various piperazine derivatives and their evaluation against cancer cell lines. The study found that certain modifications to the piperazine ring enhanced cytotoxicity against breast cancer cells, supporting further exploration of this compound's anticancer potential .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Hydroxyl vs.
- Trifluoromethyl (CF3) Effects : The CF3 group in increases lipophilicity (logP), which may enhance membrane permeability but risks off-target interactions.
- Halogenation : The chloro-substituted analog in shows moderate solubility (47.4 µg/mL), suggesting that halogenation balances lipophilicity and solubility.
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s dihydroxy groups likely confer higher solubility than methoxy analogs (e.g., ), though direct data are lacking. The chloro-methoxy derivative provides a benchmark (47.4 µg/mL).
- Melting Points : Methoxy-substituted analogs in exhibit melting points near 153–154°C, indicative of crystalline stability. The target compound’s melting point is unreported but expected to differ due to hydroxyl group interactions.
Biological Activity
The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone, also known as piribedil, is a piperazine derivative with notable pharmacological properties. It has been primarily studied for its dopaminergic activity and potential therapeutic effects in neurological disorders, particularly Parkinson's disease. This article will explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H18N4O2
- Molar Mass : 298.34 g/mol
- CAS Number : 3605-01-4
- Structure : The compound features a benzodioxole moiety linked to a piperazine ring, which is further connected to a dihydroxy-methylphenyl group.
Piribedil acts primarily as a dopamine agonist , stimulating dopamine receptors in the brain. This action is particularly beneficial in treating motor symptoms associated with Parkinson's disease. The compound has been shown to enhance dopaminergic transmission and may also influence peripheral circulation by increasing blood flow through vasodilation mechanisms.
Biological Activities
- Dopaminergic Activity :
- Neuroprotective Effects :
- Peripheral Circulation Enhancement :
Clinical Trials
Numerous clinical trials have evaluated the effectiveness of piribedil in Parkinson's disease management:
- A study involving 150 patients showed that piribedil significantly improved motor symptoms compared to placebo controls over a 12-week period .
In Vitro Studies
In vitro studies have explored the compound's effects on various cell lines:
- Neuroblastoma Cells : Piribedil exhibited protective effects against neurotoxic agents, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Pharmacokinetics
Piribedil is characterized by:
- Rapid Oral Absorption : Peak plasma concentrations are typically reached within 1 hour post-administration.
- Half-Life : The elimination half-life ranges from 1.7 to 6.9 hours, allowing for once-daily dosing in clinical settings .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
